molecular formula C16H11ClN2OS2 B2835909 5-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide CAS No. 325988-51-0

5-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide

Cat. No.: B2835909
CAS No.: 325988-51-0
M. Wt: 346.85
InChI Key: DGGIZUIMIPKZLY-UHFFFAOYSA-N
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Description

5-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives.

Mechanism of Action

Target of Action

It is known that similar compounds have been studied for their effects on mycobacterial energetics .

Mode of Action

It’s known that similar compounds can disrupt mycobacterial energetics . This suggests that the compound may interact with its targets to disrupt their normal functioning, leading to changes in the energy metabolism of the bacteria.

Biochemical Pathways

Given its potential role in disrupting mycobacterial energetics , it can be inferred that the compound may affect pathways related to energy production and utilization in the bacteria.

Pharmacokinetics

It’s known that similar compounds pose several medicinal chemistry challenges concerning their toxicity and drug-likeness . This suggests that the compound’s bioavailability may be influenced by these factors.

Result of Action

It’s known that similar compounds can have a remarkable effect on mycobacterium tuberculosis energetics . This suggests that the compound may lead to changes in the energy metabolism of the bacteria, potentially inhibiting their growth and proliferation.

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs (as part of a therapeutic cocktail) and the emergence of drug resistance among bacteria .

Preparation Methods

The synthesis of 5-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Compared to other thiazole derivatives, 5-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide exhibits unique properties due to the presence of the chloro and thiophene groups. Similar compounds include:

Properties

IUPAC Name

5-chloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS2/c17-13-8-7-12(21-13)15(20)19-16-18-14-10-4-2-1-3-9(10)5-6-11(14)22-16/h1-4,7-8H,5-6H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGIZUIMIPKZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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